Etioporphyrin iii
Overview
Description
Etioporphyrin III is a type of porphyrin, which are heterocyclic macrocycle organic compounds composed of four modified pyrrole subunits interconnected at their carbon atoms via methine bridges. Porphyrins are significant in nature, serving as enzymatic cofactors, electron and exciton shuffles, photoactive dyes, and signaling substances . This compound, specifically, is a synthetic analog of naturally occurring petroporphyrins, which are components of fossil fuels .
Preparation Methods
The synthesis of etioporphyrin III can be achieved through various methods. One common preparation method involves heating urea, phthalic anhydride, and a copper salt (such as copper chloride, copper carbonate, or copper sulfate) in the presence of a molybdenum catalyst like ammonium molybdate or molybdenum trioxide . Another method includes the condensation of tripyrranes with 2,5-diformylpyrroles . Industrial production methods often involve the use of natural raw materials and specific reaction conditions to yield the desired porphyrin compounds .
Chemical Reactions Analysis
Etioporphyrin III undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid, trifluoroacetic acid, perchloric acid, and hydroiodic acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of this compound can lead to the formation of chlorins and bacteriochlorins, which retain the aromaticity of the conjugated 18 π-electron system .
Scientific Research Applications
Etioporphyrin III has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the properties and reactivity of porphyrins . In biology and medicine, this compound and its derivatives are used in photodynamic therapy for cancer treatment due to their ability to generate singlet oxygen, which exerts cytotoxic action on malignant tissues . In industry, this compound is used in the development of functional materials, such as artificial photosynthesis systems, molecular electronics, sensors, non-linear optics, and solar cells .
Mechanism of Action
The mechanism of action of etioporphyrin III involves its ability to act as a photosensitizer, especially in the production of highly reactive singlet oxygen. This property is utilized in photodynamic therapy, where the compound is selectively localized in tumor cells and, upon activation by light, generates singlet oxygen that induces cytotoxic effects . The molecular targets and pathways involved in this process include the interaction of this compound with cellular components, leading to oxidative damage and cell death.
Comparison with Similar Compounds
Etioporphyrin III can be compared with other similar compounds, such as protoporphyrin, hematoporphyrin, and chlorophylls. These compounds share the common tetrapyrrolic macrocyclic structure but differ in their peripheral substituents and metal coordination . For instance, protoporphyrin has vinyl and methyl groups, while this compound has ethyl and methyl groups at the β positions of each pyrrole . The unique structural features of this compound contribute to its specific properties and applications.
Properties
IUPAC Name |
3,7,12,17-tetraethyl-2,8,13,18-tetramethyl-21,22-dihydroporphyrin | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N4/c1-9-21-17(5)25-13-26-18(6)23(11-3)31(34-26)16-32-24(12-4)20(8)28(36-32)15-30-22(10-2)19(7)27(35-30)14-29(21)33-25/h13-16,34,36H,9-12H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZGZCJUYXLGOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC)C)C(=C4C)CC)C(=C3C)CC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26608-34-4, 531-16-8 | |
Record name | Etioporphyrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026608344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etioporphyrin iii | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409895 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ETIOPORPHYRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWM7PVC95X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.